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Compound of Interest

Compound Name: Acetylcephalotaxine

Cat. No.: B203326 Get Quote

Acetylcephalotaxine: A Comprehensive
Technical Guide
This in-depth technical guide provides a detailed overview of the chemical structure, properties,

and available experimental data for acetylcephalotaxine. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

chemical and biological characteristics of this natural alkaloid.

Chemical Structure and Identifiers
Acetylcephalotaxine is a cephalotaxine-type alkaloid. Its core structure is a pentacyclic

system.[1] The IUPAC name for acetylcephalotaxine is (4-methoxy-16,18-dioxa-10-

azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate.[1]

Table 1: Chemical Identifiers for Acetylcephalotaxine
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Identifier Value

CAS Number 24274-60-0[1]

Molecular Formula C₂₀H₂₃NO₅[1]

IUPAC Name

(4-methoxy-16,18-dioxa-10-

azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-

1(20),4,13,15(19)-tetraen-3-yl) acetate[1]

Synonyms
Cephalotaxine acetate, O-

Acetylcephalotaxine[1]

Physicochemical Properties
Acetylcephalotaxine is a white solid at room temperature. It is soluble in organic solvents

such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. While specific

experimentally determined melting and boiling points are not readily available in the literature,

its physicochemical properties have been estimated through computational methods.

Table 2: Physicochemical Properties of Acetylcephalotaxine
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Property Value Source

Molecular Weight 357.4 g/mol PubChem[1]

Appearance Powder BioCrick[2]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

BioCrick[2]

XLogP3-AA (LogP) 2.5 PubChem (Computed)

Hydrogen Bond Donor Count 0 PubChem (Computed)

Hydrogen Bond Acceptor

Count
6 PubChem (Computed)

Rotatable Bond Count 2 PubChem (Computed)

Exact Mass 357.157623 g/mol PubChem (Computed)

Topological Polar Surface Area 69.9 Å² PubChem (Computed)

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

acetylcephalotaxine. While complete spectral assignments are not consistently reported, the

following sections outline the expected spectroscopic features based on its chemical structure.

¹H NMR Spectroscopy
The proton NMR spectrum of acetylcephalotaxine is expected to be complex due to the

presence of numerous protons in different chemical environments within its rigid pentacyclic

structure. Key expected signals would include:

Aromatic protons: Signals in the aromatic region.

Methylene and methine protons: A complex series of signals in the aliphatic region, likely

showing extensive spin-spin coupling.

Methoxy group protons: A singlet corresponding to the -OCH₃ group.
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Acetyl group protons: A singlet corresponding to the -COCH₃ group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 20 distinct carbon signals corresponding to the 20 carbon

atoms in the molecule. Based on its structure, the expected chemical shift ranges are:

Carbonyl carbon: A signal in the downfield region (around 170 ppm) for the acetyl carbonyl

group.

Aromatic and olefinic carbons: Signals in the range of 100-150 ppm.

Aliphatic carbons: Signals in the upfield region.

Methoxy carbon: A signal around 55-60 ppm.

Acetyl methyl carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum of acetylcephalotaxine would display characteristic absorption bands for its

functional groups:

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

C-O stretch (ester and ether): Absorption bands in the 1000-1300 cm⁻¹ region.

C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z =

357. The fragmentation pattern would be complex due to the intricate ring system. Key

fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO), the methoxy

group (CH₃O), and cleavages within the pentacyclic core.
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Experimental Protocols
Isolation of Acetylcephalotaxine from Cephalotaxus
fortunei
A general procedure for the isolation of alkaloids from Cephalotaxus species involves the

following steps. It is important to note that optimization may be required for the specific isolation

of acetylcephalotaxine.

Protocol:

Extraction: The dried and powdered plant material (e.g., leaves and stems of Cephalotaxus

fortunei) is extracted with a polar solvent such as methanol or ethanol at room temperature

for an extended period (e.g., 72 hours). This process is typically repeated multiple times to

ensure complete extraction.

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under

reduced pressure to yield a crude extract.

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and washed with a nonpolar solvent (e.g., hexane) to remove neutral compounds. The

aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a

chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloids.

Chromatographic Purification: The crude alkaloid mixture is subjected to column

chromatography on silica gel or alumina. A gradient elution system, starting with a nonpolar

solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used

to separate the different alkaloids. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Final Purification: Fractions containing acetylcephalotaxine are combined and may require

further purification by preparative TLC or high-performance liquid chromatography (HPLC) to

obtain the pure compound.

Cephalotaxus fortunei
(Dried, Powdered) Methanol Extraction Crude Methanolic Extract Acid-Base Partitioning Crude Alkaloid Fraction Silica Gel Column Chromatography Collected Fractions TLC Monitoring Combined Fractions Preparative HPLC/TLC Pure Acetylcephalotaxine
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Figure 1. Workflow for the isolation of acetylcephalotaxine.

Synthesis of Acetylcephalotaxine from Cephalotaxine
Acetylcephalotaxine can be synthesized from its parent compound, cephalotaxine, through a

straightforward acetylation reaction.

Protocol:

Dissolution: Cephalotaxine is dissolved in a suitable aprotic solvent, such as

dichloromethane or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

Addition of Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl

chloride, is added to the solution, often in the presence of a base like pyridine or

triethylamine to neutralize the acidic byproduct. The reaction is typically stirred at room

temperature.

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting

material (cephalotaxine) is consumed.

Workup: Upon completion, the reaction mixture is quenched with water or a saturated

aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield

pure acetylcephalotaxine.

Biological Activity and Signaling Pathways
While the parent compound, cephalotaxine, has been shown to possess antileukemic

properties, there is a lack of specific data on the biological activity of acetylcephalotaxine. The

biological effects described below are for cephalotaxine and may not be directly applicable to

its acetylated derivative. Further research is required to determine the specific bioactivity of

acetylcephalotaxine.

Antileukemic Activity of Cephalotaxine
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Cephalotaxine has been demonstrated to inhibit the viability of various leukemia cell lines,

including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4.[3] It exhibits cytotoxicity against these

cancer cells.[4]

Mechanism of Action of Cephalotaxine: Induction of
Apoptosis
The primary mechanism of the anticancer activity of cephalotaxine is the induction of apoptosis.

[4] Studies have shown that cephalotaxine activates the mitochondrial apoptosis pathway.[3][4]

This involves:

A reduction in the mitochondrial membrane potential.

Downregulation of the anti-apoptotic protein Bcl-2.

Upregulation of the pro-apoptotic protein Bak.[4]

Activation of the caspase cascade, including caspase-9 and caspase-3, leading to the

cleavage of PARP and subsequent cell death.[4]

In addition to inducing apoptosis, cephalotaxine has also been found to impair autophagy flow

by inhibiting lysosomal acidification.[3][4] This blockage of autophagy can exacerbate the

apoptotic effects in leukemia cells.[4]
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Figure 2. Apoptotic signaling pathway of Cephalotaxine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b203326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Acetylcephalotaxine is a naturally occurring alkaloid with a well-defined chemical structure.

While methods for its isolation and synthesis are established, there is a significant gap in the

literature regarding its specific physicochemical properties and, most notably, its biological

activity. The pro-apoptotic and anti-leukemic effects of its parent compound, cephalotaxine,

suggest that acetylcephalotaxine may also possess interesting pharmacological properties.

Future research should focus on a comprehensive evaluation of the cytotoxicity of

acetylcephalotaxine against various cancer cell lines and the elucidation of its mechanism of

action to determine if it differs from or enhances the activity of cephalotaxine. Such studies are

warranted to explore the potential of acetylcephalotaxine as a lead compound in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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